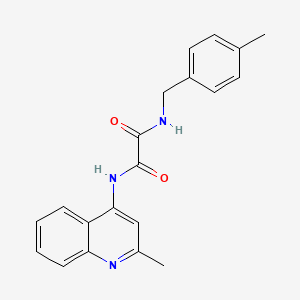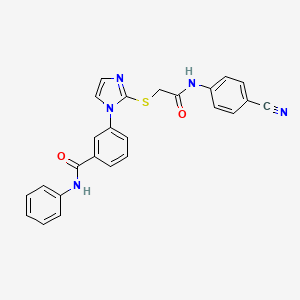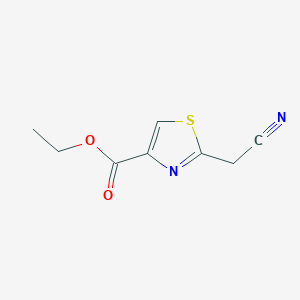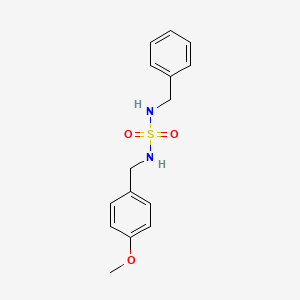
N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as MBOQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MBOQ is a member of the oxalamide family, which is a class of compounds that has shown promising results in drug discovery and development.
Applications De Recherche Scientifique
Antimicrobial Applications
Synthesis and Characterization of Derivatives for Antimicrobial Activity : A study by Saravanan, Alagarsamy, and Prakash (2015) detailed the synthesis and characterization of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives. These compounds were explored for their potential as antimicrobials and showed activity against a range of human pathogenic microorganisms. The relationship between functional group variation and biological activity was also discussed, providing insights into the design of antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).
Medicinal Chemistry and Drug Design
Bisbenzylisoquinoline Alkaloids for Antimalarial Activity : A study by Likhitwitayawuid et al. (1993) explored bisbenzylisoquinoline alkaloids isolated from the tubers of Stephania erecta for their cytotoxic and antimalarial properties. Although these compounds showed inhibition of Plasmodium falciparum growth and nonselective cytotoxicity, they were not considered promising clinical candidates at that time (Likhitwitayawuid et al., 1993).
Synthesis and Evaluation of Quinazoline Derivatives as VEGFR2 Inhibitors : Qiao et al. (2015) reported on the design, synthesis, and biological evaluation of 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold. These compounds, particularly 2-(3,4-dimethoxybenzyl)-5-((quinazolin-4-yloxy)methyl)-1,3,4-oxadiazole (compound 4j), showed potent inhibitory activity and were suggested as potential anticancer agents, with a focus on tumor growth inhibition (Qiao et al., 2015).
Antiproliferative-Antimicrobial Properties of Schiff Bases Derived from 1,3,4-Thiadiazole Compounds : Gür et al. (2020) investigated Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine for their biological activities. The study highlighted compound 3A's high DNA protective ability and cytotoxicity on cancer cell lines, suggesting its potential for use in chemotherapy drug development (Gür et al., 2020).
Oxovanadium Complexes with Bidentate N, O Ligands : A study by Prasad et al. (2011) synthesized and characterized novel oxovanadium(IV) complexes, which demonstrated enhanced antimicrobial activity over their parent ligands and showed DNA binding and nuclease activity. These complexes are of interest for their potential antimicrobial applications (Prasad et al., 2011).
Chemical Analysis and Synthesis Techniques
Facile Oxidation of Fused 1,4-Dimethoxybenzenes : Kim et al. (2001) presented techniques for the oxidation of fused 1,4-dimethoxybenzenes to benzoquinones, offering insights into bromination and oxidation reactions relevant to the synthesis and structural analysis of complex molecules (Kim et al., 2001).
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-9-15(10-8-13)12-21-19(24)20(25)23-18-11-14(2)22-17-6-4-3-5-16(17)18/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEWABIIHCBICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2642889.png)
![2-((3-(4-fluoro-2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2642890.png)
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B2642891.png)
![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2642893.png)

![2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2642897.png)





![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2642906.png)
